Vinylidene fluoride

Description

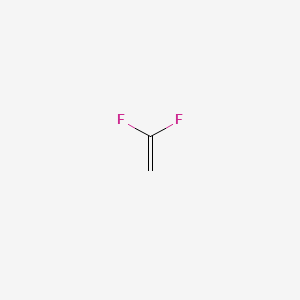

Structure

3D Structure

Properties

IUPAC Name |

1,1-difluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F2/c1-2(3)4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCIDUSAKPWEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F2, Array | |

| Record name | 1,1-DIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24937-79-9 | |

| Record name | Poly(vinylidene fluoride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24937-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3021439 | |

| Record name | Vinylidene fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1-Difluoroethylene (or vinylidene fluoride) is a colorless gas which is flammable in the ranges of 5.5 to 21%. It is toxic by inhalation and contact. It is slightly soluble in water and soluble in alcohol and ether. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas or Vapor, Colorless gas with a faint, ethereal odor; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a faint, ethereal odor., Colorless gas with a faint, ethereal odor. [Note: Shipped as a liquefied compressed gas.] | |

| Record name | 1,1-DIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethene, 1,1-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinylidene fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/202 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/581 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinylidene fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-123 °F at 760 mmHg (NTP, 1992), -85.7 °C, -83 °C, -123 °F, -122 °F | |

| Record name | 1,1-DIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Difluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/581 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinylidene fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Flammable gas, NA (Gas) | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Vinylidene fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.018 g/100 g at 77 °F and 760 mmHg (NTP, 1992), Slightly sol in water; sol in alcohol and ether, Water solubility = 6.3 cu cm/100 g at 25 °C and 10 kPa, Water solubility = 0.018 g/100 g at 25 °C and 760 mm Hg, Water solubility = 165 ppm at 25 °C, In water, 164.9 mg/L at 25 °C, Solubility in water: none, Insoluble | |

| Record name | 1,1-DIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Difluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Vinylidene fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.617 at 75 °F (liquid) (NTP, 1992) - Less dense than water; will float, 0.617 g/cc at 24 °C (liquid), Critical density = 417 kg/cu m; Heat of formation = -345.2 kJ/mol at 25 °C; Heat of polymerization = -474.21 kJ/mol at 25 °C; explosive limits = 5.8-20.3 vol % in air, Relative density (water = 1): 0.6, 0.617 at 75 °F, 2.21(relative gas density) | |

| Record name | 1,1-DIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Difluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/581 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinylidene fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.2 (AIR= 1), Relative vapor density (air = 1): 2.2, 2.21 | |

| Record name | 1,1-DIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Difluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/581 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

21584 mmHg at 50 °F ; 26980 mmHg at 68 °F (NTP, 1992), Liquid molar volume = 0.055194 cu m/kmol; Vapor pressure = 3X10+4 mm Hg at 25 C (calculated from experimentally derived coefficients), 3.0X10+4 mm Hg at 25 °C, 35.2 atm | |

| Record name | 1,1-DIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Difluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/581 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinylidene fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Oxygen, 0.05 mol% max; other impurities, 0.2 mol% max and moisture, 0.01 mol% max...other impurities present are vinyl fluoride, difluoromethane, 1,1-difluoroethane, 1,1-difluoro-1-chloroethane and 1,1,1-trifluoroethane | |

| Record name | 1,1-Difluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas, Colorless gas [Note: Shipped as a liquefied compressed gas]. | |

CAS No. |

75-38-7, 24937-79-9 | |

| Record name | 1,1-DIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinylidene fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Difluoroethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kynar | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethene, 1,1-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinylidene fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-difluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C1IX2905B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-Difluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/581 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene, 1,1-difluoro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KW88B80.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-227 °F (NTP, 1992), -144 °C at 1 atm /freezing point/, -144 °C, -227 °F | |

| Record name | 1,1-DIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Difluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/581 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinylidene fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

vinylidene fluoride monomer synthesis and purification

An In-depth Technical Guide on the Synthesis and Purification of Vinylidene Fluoride (B91410) (VDF) Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of vinylidene fluoride (VDF) monomer, a critical building block in the production of high-performance fluoropolymers like polythis compound (PVDF). This document details the prevalent industrial and laboratory-scale synthesis routes, offers in-depth experimental protocols, presents quantitative data for comparative analysis, and outlines the purification strategies necessary to achieve high-purity VDF suitable for polymerization.

Introduction to this compound

This compound (1,1-difluoroethylene) is a colorless, flammable gas at standard conditions.[1] Its primary application lies in the synthesis of PVDF and various copolymers, which are valued for their exceptional chemical resistance, thermal stability, and unique piezoelectric properties.[2] The performance of the final polymer is highly dependent on the purity of the VDF monomer, making robust synthesis and purification protocols essential.

Core Synthesis Methodologies

The industrial production of VDF is dominated by high-temperature elimination reactions of hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). The most significant of these are the dehydrochlorination of 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b) and the dehydrofluorination of 1,1,1-trifluoroethane (B1214931) (HFC-143a).

Dehydrochlorination of 1-Chloro-1,1-difluoroethane (HCFC-142b)

This is the most common industrial route for VDF synthesis.[3] The process involves the pyrolysis of HCFC-142b at elevated temperatures, resulting in the elimination of hydrogen chloride (HCl).

Reaction: CH₃CClF₂ → CH₂=CF₂ + HCl[3]

This reaction is highly endothermic and typically requires temperatures ranging from 550°C to over 700°C.[2][4] The use of catalysts can significantly lower the reaction temperature to around 350°C, which helps to reduce energy consumption and minimize the formation of coke, a common issue that can decrease reactor efficiency.[2]

A variety of catalysts have been explored for this process, including metal fluorides (e.g., BaF₂, SrF₂), metal chlorides supported on active carbon, and nitrogen-doped carbon materials.[2][5] The choice of catalyst has a significant impact on the reaction temperature, conversion rate, and selectivity towards VDF.[5]

Dehydrofluorination of 1,1,1-Trifluoroethane (HFC-143a)

An alternative synthesis route involves the elimination of hydrogen fluoride (HF) from 1,1,1-trifluoroethane.[5] This method is also a gas-phase pyrolysis reaction.

Reaction: CH₃CF₃ → CH₂=CF₂ + HF

This process can be carried out with or without a catalyst at temperatures ranging from 300°C to 700°C.[6] Suitable catalysts include oxygen-containing gases, metal salts like aluminum fluoride, or a combination of both.[6]

Experimental Protocols

Laboratory-Scale Synthesis of VDF via Dehydrochlorination of HCFC-142b

This protocol describes a general procedure for the catalytic dehydrochlorination of HCFC-142b in a laboratory setting.

Materials and Equipment:

-

1-chloro-1,1-difluoroethane (HCFC-142b)

-

Catalyst (e.g., BaF₂)

-

Inert gas (e.g., Nitrogen)

-

Fixed-bed reactor tube (e.g., made of nickel)

-

Tube furnace

-

Mass flow controllers

-

Gas scrubbing unit with an alkaline solution (e.g., potassium hydroxide)

-

Cold trap (e.g., using liquid nitrogen or a dry ice/acetone bath)

-

Gas collection bag or cylinder

-

Gas chromatograph (GC) for analysis

Procedure:

-

Catalyst Preparation and Loading: Prepare the chosen catalyst according to established literature procedures. Load a packed bed of the catalyst into the fixed-bed reactor.

-

System Purge: Assemble the reactor system and purge the entire setup with an inert gas, such as nitrogen, to eliminate any air and moisture.[3]

-

Reaction: Heat the reactor to the desired reaction temperature (e.g., 350-600°C) under a continuous flow of inert gas.[4][5] Once the temperature is stable, introduce a controlled flow of HCFC-142b gas into the reactor using a mass flow controller.

-

Product Collection: The effluent gas from the reactor, containing VDF, unreacted HCFC-142b, HCl, and potential byproducts, is passed through a scrubbing unit containing an alkaline solution to neutralize the acidic byproduct (HCl).[3]

-

Purification (Initial): The scrubbed gas is then passed through a cold trap to condense any higher boiling point impurities.

-

Final Product Collection: The purified VDF gas is collected in a gas bag or cylinder.[3]

-

Analysis: The composition of the product gas is analyzed by gas chromatography (GC) to determine the conversion of HCFC-142b and the selectivity to VDF.[3]

Purification of this compound Monomer

Crude VDF from the synthesis process contains unreacted starting materials, byproducts (such as vinylidene chlorofluoride from side reactions), and acidic gases (HCl or HF).[3] Achieving high purity, often exceeding 99.9%, is critical for polymerization and is typically accomplished through a multi-step process involving scrubbing and cryogenic distillation.

Purification Protocol

-

Scrubbing: The crude VDF gas is first passed through a scrubbing tower with a counter-current flow of an alkaline solution (e.g., aqueous potassium hydroxide (B78521) or sodium hydroxide) to remove acidic gases like HCl and HF.[3]

-

Compression and Cooling: The scrubbed gas is then compressed and cooled to liquefy the VDF and other components.

-

Cryogenic Distillation: The liquefied mixture is fed into a series of distillation columns.

-

Heavy Components Removal: The first column is designed to remove heavy components and high-boiling point residues.

-

Light Components Removal: Subsequent columns are used to separate the lower-boiling point (light) components from the VDF.

-

Final Product: High-purity VDF is obtained as a liquid from the kettle of the final distillation tower. This method can yield VDF with a purity of 99.999% or higher.

-

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis and purification methodologies.

Table 1: Synthesis of VDF via Dehydrochlorination of HCFC-142b

| Catalyst | Reaction Temperature (°C) | HCFC-142b Conversion (%) | VDF Selectivity (%) | Reference |

| None (Thermal Pyrolysis) | 550-700 | 80-100 | 85-95 | [7] |

| BaF(p-BDC)₀.₅-M600 | 350 | >30 | >90 | [5] |

| BaF(p-BDC)₀.₅-M700 | 350 | >30 | >90 | [5] |

| SrF₂ | 350 | ~70 | 80-87 | [2] |

| BaF₂ | 350 | - | >96.5 | [7] |

Table 2: Synthesis of VDF via Dehydrofluorination of HFC-143a

| Catalyst | Reaction Temperature (°C) | Molar Ratio (HCl:HFC-143a) | Contact Time (seconds) | Reference |

| None/Various | 300-700 | 1:1 to 10:1 | 5-200 | [6] |

Table 3: Purity Levels of VDF from Different Purification Protocols

| Purification Method | VDF Purity (%) | Key Impurities Removed | Reference |

| Distillation | ≥99.999 | Heavy and light boiling components | |

| Phase transfer catalysis with alkali wash | 93.1 - 96.6 | Unreacted HCFC-142b | [8] |

Process Visualization

The following diagrams illustrate the key workflows in VDF synthesis and purification.

Caption: Overall workflow for VDF synthesis and purification.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. benchchem.com [benchchem.com]

- 4. Pyrolysis of 1-chloro-1,1-difluoroethane to this compound-Academax [pbc.academax.com]

- 5. mdpi.com [mdpi.com]

- 6. US5177271A - Production of this compound - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN105384596A - Preparation method of this compound (VDF) - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Crystalline Phases of Polyvinylidene Fluoride (α, β, γ)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the three primary crystalline phases of polyvinylidene fluoride (B91410) (PVDF): alpha (α), beta (β), and gamma (γ). This document details their structural characteristics, formation, and properties, with a focus on providing actionable experimental protocols and comparative data for research and development applications.

Introduction to PVDF Crystalline Polymorphism

Polyvinylidene fluoride (PVDF) is a semi-crystalline fluoropolymer renowned for its excellent mechanical strength, chemical resistance, and unique piezoelectric, pyroelectric, and ferroelectric properties.[1] These electrical properties are intrinsically linked to the polymer's crystalline structure. PVDF can exist in at least five different crystalline polymorphs, with the α, β, and γ phases being the most common and extensively studied. The specific polymorph obtained is highly dependent on the processing conditions, such as temperature, pressure, and solvent exposure. Understanding and controlling these crystalline phases is critical for tailoring the material properties of PVDF for a wide range of applications, from advanced drug delivery systems to sensors and energy harvesting devices.

Structural Characteristics and Properties of PVDF Phases

The distinct properties of the α, β, and γ phases of PVDF arise from their different polymer chain conformations and crystal lattice structures.

-

α-Phase (Alpha): The α-phase is the most common and thermodynamically stable form of PVDF. It is typically formed upon cooling from the melt under normal conditions.[2] The polymer chains in the α-phase adopt a trans-gauche-trans-gauche' (TGTG') conformation, resulting in a non-polar crystal structure. Consequently, the α-phase does not exhibit piezoelectric or pyroelectric properties.

-

β-Phase (Beta): The β-phase is the most technologically significant polymorph due to its strong piezoelectric and pyroelectric responses. This is attributed to its all-trans (TTTT) planar zigzag chain conformation, which leads to a large net dipole moment within the crystal unit cell.[2] The β-phase is commonly obtained by mechanical stretching of the α-phase or through specific solvent casting techniques.

-

γ-Phase (Gamma): The γ-phase possesses a chain conformation of TTTGTTTG' and also exhibits piezoelectric properties, although generally weaker than the β-phase.[3] It can be formed by crystallization at high temperatures or from specific solvent systems.

The following table summarizes the key quantitative properties of the α, β, and γ phases of PVDF for easy comparison.

| Property | α-Phase | β-Phase | γ-Phase |

| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |

| Chain Conformation | TGTG' | TTTT | TTTGTTTG' |

| Polarity | Non-polar | Polar | Polar |

| Lattice Parameters | a = 4.96 Å, b = 9.64 Å, c = 4.62 Å, β = 90° | a = 8.58 Å, b = 4.91 Å, c = 2.56 Å | a = 4.97 Å, b = 9.67 Å, c = 9.20 Å, β = 90° |

| Density (g/cm³) | ~1.77 | ~1.78[4] | ~1.79 |

| Melting Point (°C) | 167-172[5] | 167-172[5] | 179-180[6] |

| Piezoelectric Coefficient (d₃₃, pC/N) | N/A | -20 to -34 | -3 to -5 |

Experimental Protocols for the Preparation of PVDF Phases

This section provides detailed methodologies for the preparation of the α, β, and γ crystalline phases of PVDF.

Preparation of α-Phase PVDF by Melt Crystallization

The α-phase is readily obtained by cooling molten PVDF. This protocol describes a standard method for preparing α-phase PVDF films.

Materials and Equipment:

-

PVDF powder

-

Hot press

-

Aluminum foil or Kapton film

-

Microscope slides

-

Cooling block (e.g., metal plate at room temperature)

Procedure:

-

Place a small amount of PVDF powder between two sheets of aluminum foil or Kapton film.

-

Position the assembly between the plates of a hot press preheated to 200 °C.

-

Apply a pressure of approximately 5 MPa for 5 minutes to melt the PVDF and form a thin film.

-

Release the pressure and quickly transfer the molten film to a cooling block at room temperature.

-

Allow the film to cool completely. The resulting film will predominantly consist of the α-crystalline phase.

Preparation of β-Phase PVDF by Uniaxial Mechanical Stretching

The transformation from the non-polar α-phase to the piezoelectric β-phase can be induced by mechanical stretching.

Materials and Equipment:

-

α-phase PVDF film (prepared as described in section 3.1)

-

Tensile testing machine with a temperature-controlled chamber

-

Film clamps

Procedure:

-

Cut a rectangular strip from the prepared α-phase PVDF film (e.g., 10 mm wide and 50 mm long).

-

Mount the film strip into the clamps of the tensile testing machine within the temperature-controlled chamber.

-

Heat the chamber to the desired stretching temperature, typically between 80 °C and 100 °C.[7][8]

-

Once the temperature has stabilized, stretch the film at a constant strain rate (e.g., 10 mm/min) to a specific draw ratio. A draw ratio of 4 to 5 is often optimal for maximizing the β-phase content.[8]

-

Maintain the stretched film at the elevated temperature for a short period (e.g., 2 minutes) to allow for stress relaxation.

-

Cool the film to room temperature while maintaining the stretched length.

-

Remove the film from the clamps. The resulting film will have a high content of the β-crystalline phase.

Preparation of γ-Phase PVDF by Solvent Casting

The γ-phase can be obtained by crystallization from specific solvents, with dimethylformamide (DMF) being a commonly used solvent.

Materials and Equipment:

-

PVDF powder

-

Dimethylformamide (DMF)

-

Glass petri dish or flat glass substrate

-

Magnetic stirrer and hotplate

-

Vacuum oven

Procedure:

-

Prepare a PVDF solution by dissolving PVDF powder in DMF at a concentration of 15-20 wt%.[9]

-

Heat the mixture to 60-80 °C while stirring until the PVDF is completely dissolved and a homogeneous solution is formed.[10]

-

Pour the hot solution into a clean, dry glass petri dish or onto a flat glass substrate.

-

Place the petri dish or substrate in a vacuum oven preheated to a temperature between 70 °C and 160 °C.[11][12]

-

Evaporate the solvent under vacuum until a dry film is formed. The evaporation time will depend on the oven temperature and the initial volume of the solution.

-

Once the film is completely dry, cool it down to room temperature. The resulting film will predominantly contain the γ-crystalline phase.

Characterization of PVDF Crystalline Phases

The distinct crystalline phases of PVDF can be identified and quantified using various analytical techniques.

X-Ray Diffraction (XRD)

XRD is a powerful tool for identifying the crystalline structure of PVDF. Each phase exhibits a unique set of diffraction peaks at specific 2θ angles.

| Phase | Characteristic 2θ Peaks (°) |

| α-Phase | 17.7 (100), 18.3 (020), 19.9 (110), 26.6 (021)[5] |

| β-Phase | 20.6 (110/200) |

| γ-Phase | 18.5 (020), 19.2 (002), 20.1 (110), 20.3 (021) |

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is highly sensitive to the chain conformation of the polymer and is widely used to differentiate between the PVDF polymorphs.

| Phase | Characteristic Absorption Bands (cm⁻¹) |

| α-Phase | 766, 795, 855, 976 |

| β-Phase | 840, 1279 |

| γ-Phase | 812, 833, 1234 |

Visualization of Phase Transformation and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key relationships and workflows discussed in this guide.

References

- 1. Properties and Applications of the β Phase Poly(this compound) [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Poly(this compound) Aerogels with α, β, and γ Crystalline Forms: Correlating Physicochemical Properties with Polymorphic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Properties and Applications of the β Phase Poly(this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Studies on the transformation process of PVDF from α to β phase by stretching - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. eudl.eu [eudl.eu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Piezoelectric Properties of PVDF Thin Films

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(vinylidene fluoride) (PVDF) and its copolymers, such as PVDF-TrFE, have garnered significant attention in various scientific and industrial fields, including biomedical and pharmaceutical research, owing to their unique piezoelectric, pyroelectric, and ferroelectric properties.[1][2][3] This technical guide provides a comprehensive overview of the core principles governing the piezoelectricity of PVDF thin films, detailed experimental protocols for their fabrication and characterization, and a summary of key quantitative data. The guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals exploring the applications of these versatile smart materials.[4][5]

Introduction to Piezoelectricity in PVDF

Discovered in 1969, the piezoelectricity of PVDF is a result of its unique semi-crystalline structure.[1][6] PVDF can exist in several crystalline phases, most notably the non-polar alpha (α) phase and the polar beta (β), gamma (γ), and delta (δ) phases.[1][7] The β-phase, with its all-trans (TTTT) chain conformation, exhibits the strongest piezoelectric properties due to the alignment of C-F and C-H dipoles, resulting in a net dipole moment.[1][8] The α-phase, characterized by a trans-gauche (TGTG) conformation, is non-polar and thus not piezoelectric.[1][8] Therefore, the fabrication of piezoelectric PVDF thin films is centered around maximizing the β-phase content and aligning these crystalline dipoles through various processing techniques.

The piezoelectric effect in PVDF is quantified by the piezoelectric coefficient, dij, which relates the induced charge per unit area to the applied mechanical stress.[7] The most commonly reported coefficient for thin films is d33, representing the piezoelectric response perpendicular to the film surface.[7]

Fabrication of PVDF Thin Films

Several methods are employed to fabricate PVDF thin films, each influencing the resulting crystalline structure and piezoelectric properties. The choice of method depends on the desired film thickness, morphology, and application.

Solution-Based Methods

These methods involve dissolving PVDF powder in a suitable solvent, followed by casting and solvent evaporation.

Solution casting is a straightforward method for producing standalone PVDF films.

Experimental Protocol:

-

Solution Preparation: Dissolve PVDF powder (e.g., 20% by weight) in a polar solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and acetone (B3395972).[3][9] Stir the mixture at an elevated temperature (e.g., 60-80°C) for several hours until a homogeneous solution is obtained.[3][9]

-

Casting: Pour the solution onto a clean, flat substrate (e.g., a glass plate or petri dish).[6][10] A blade coater can be used to control the wet film thickness.[3]

-

Drying: Dry the cast film in an oven at a specific temperature (e.g., 60-90°C) for an extended period (e.g., 12 hours) to evaporate the solvent.[3][9]

-

Annealing (Optional but Recommended): Annealing the dried film at a temperature between the glass transition and melting point (e.g., 100-140°C) can enhance the crystallinity and β-phase content.[8][11]

-

Film Detachment: Carefully peel the dried film from the substrate.

Spin coating is ideal for producing thin, uniform films on a substrate.[9]

Experimental Protocol:

-

Substrate Preparation: Thoroughly clean the substrate (e.g., glass, silicon wafer) with solvents like acetone and deionized water.[9]

-

Solution Deposition: Dispense a small amount of the PVDF solution onto the center of the substrate.[12]

-

Spinning: Spin the substrate at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 10-30 seconds).[9][13] The spinning speed and solution viscosity will determine the final film thickness. A two-step process with a low-speed spread followed by a high-speed thinning step is often used.[9]

-

Annealing: Anneal the coated substrate at a temperature below the melting point of PVDF (e.g., 70-140°C) to promote crystallization and solvent evaporation.[9][14]

Electrospinning

Electrospinning is a versatile technique for producing PVDF nanofibers with a high β-phase content, often without the need for post-poling.[8][15] The high electric field and mechanical stretching during the process inherently promote the formation of the β-phase.[8][15]

Experimental Protocol:

-

Solution Preparation: Prepare a PVDF solution (e.g., 15-20 wt%) in a suitable solvent system (e.g., DMF/acetone).[8]

-

Electrospinning Setup: Load the solution into a syringe with a metallic needle. Position the needle at a fixed distance (e.g., 10-20 cm) from a grounded collector (e.g., an aluminum foil-covered plate).[15]

-

Spinning Process: Apply a high voltage (e.g., 10-20 kV) to the needle and control the solution flow rate using a syringe pump.[16][17] Nanofibers will be ejected from the needle and deposited onto the collector.

-

Post-Treatment (Optional): The collected nanofiber mat can be further processed, such as by hot pressing, to form a dense film.

Post-Processing for Piezoelectric Enhancement

To maximize the piezoelectric response of PVDF thin films, post-processing steps are crucial.

Mechanical Stretching

Uniaxial or biaxial stretching of PVDF films can induce the transformation of the α-phase to the β-phase.[18]

Experimental Protocol:

-

Sample Preparation: Cut the PVDF film into a suitable geometry for stretching.

-

Stretching: Mount the film in a mechanical stretcher. Heat the film to a specific temperature (e.g., 80-100°C) and stretch it to a desired draw ratio (e.g., 3-5 times its original length) at a controlled rate.[18]

-

Cooling: Maintain the stretched state while cooling the film back to room temperature.

Electric Poling

Electric poling aligns the dipoles within the crystalline β-phase, resulting in a net macroscopic polarization and piezoelectricity.[11]

Experimental Protocol:

-

Electrode Deposition: Deposit conductive electrodes (e.g., gold, aluminum) on both sides of the PVDF film.

-

Poling Setup: Place the electroded film in a high-voltage setup.

-

Poling Process: Apply a strong DC electric field (e.g., 50-100 V/µm) across the film thickness at an elevated temperature (e.g., 90-120°C) for a specific duration (e.g., 20-60 minutes).[14] An intermittent poling process with increasing field strength can also be effective.

-

Cooling: Cool the film to room temperature while the electric field is still applied.

Characterization of PVDF Thin Films

A suite of characterization techniques is used to evaluate the structural, morphological, and piezoelectric properties of PVDF thin films.

Crystalline Phase Analysis

FTIR is a powerful tool for identifying the different crystalline phases of PVDF based on their characteristic vibrational bands.[7]

Experimental Protocol:

-

Sample Preparation: Place the PVDF thin film in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the infrared spectrum, typically in the range of 400-4000 cm⁻¹.

-

Phase Identification: Identify the characteristic absorption peaks for each phase. Key peaks include:

-

Quantification: The relative fraction of the β-phase can be calculated using the Beer-Lambert law with the absorbances at 766 cm⁻¹ (Aα) and 840 cm⁻¹ (Aβ).[9]

XRD provides information about the crystalline structure and phase composition of the PVDF film.[5]

Experimental Protocol:

-

Sample Mounting: Mount the PVDF film on the sample stage of the XRD instrument.

-

Data Collection: Scan the sample over a range of 2θ angles (e.g., 10-80°).

-

Peak Analysis: Identify the diffraction peaks corresponding to the different crystalline phases. Key diffraction angles (2θ) for Cu Kα radiation are:

Thermal and Morphological Analysis

DSC is used to determine the melting temperature, crystallization temperature, and the degree of crystallinity of the PVDF film.

Experimental Protocol:

-

Sample Preparation: Place a small, weighed sample of the PVDF film in a DSC pan.

-

Thermal Cycling: Heat the sample to a temperature above its melting point (e.g., 220°C) to erase its thermal history. Cool the sample at a controlled rate (e.g., 10°C/min) and then heat it again at the same rate.

-

Data Analysis: Determine the melting temperature (Tm) and the heat of fusion (ΔHf) from the second heating curve. The degree of crystallinity (Xc) can be calculated using the following equation: Xc (%) = (ΔHf / ΔHf,c) * 100 where ΔHf,c is the heat of fusion for 100% crystalline PVDF (104.7 J/g).

AFM is used to characterize the surface morphology, roughness, and thickness of the PVDF thin films.[1]

Experimental Protocol:

-

Sample Mounting: Secure the PVDF film or the substrate with the film onto an AFM sample puck.

-

Imaging: Scan the surface with the AFM tip in a suitable mode (e.g., tapping mode) to obtain topographic images.

-

Roughness Analysis: Calculate the root-mean-square (RMS) roughness from the topographic data.

-

Thickness Measurement: Create a step-edge in the film (e.g., by scratching) and scan across the edge to measure the height difference, which corresponds to the film thickness.

Piezoelectric and Ferroelectric Characterization

PFM is a powerful AFM-based technique for imaging and quantifying the piezoelectric response at the nanoscale.[6]

Experimental Protocol:

-

Sample Preparation: The PVDF film should be on a conductive substrate to serve as the bottom electrode.[17]

-

PFM Setup: Use a conductive AFM tip. Apply an AC voltage between the tip and the bottom electrode.

-

Imaging: Scan the surface while recording the amplitude and phase of the cantilever's deflection at the applied AC frequency. The amplitude is proportional to the local d33 coefficient, and the phase indicates the polarization direction.

-

Hysteresis Loop Acquisition: To measure local ferroelectric switching, apply a DC bias in addition to the AC voltage and sweep the DC bias to obtain a local piezoelectric hysteresis loop.

A Sawyer-Tower circuit is used to measure the ferroelectric hysteresis loop (Polarization vs. Electric Field) of the PVDF film.[2]

Experimental Protocol:

-

Circuit Setup: Connect the electroded PVDF film in series with a known reference capacitor.

-

Measurement: Apply a high-voltage AC signal to the circuit. Measure the voltage across the reference capacitor (proportional to the charge on the PVDF film) and the voltage across the PVDF film.

-

Hysteresis Loop: Plot the polarization (calculated from the charge on the reference capacitor) versus the electric field (calculated from the voltage across the PVDF film) to obtain the P-E hysteresis loop.[2]

A d33 meter provides a direct measurement of the piezoelectric coefficient.

Experimental Protocol:

-

Sample Preparation: Ensure the PVDF film has electrodes on both surfaces. If not, temporary contacts using conductive foils or tapes can be used.

-

Measurement: Place the film in the d33 meter's sample holder, which applies a known alternating force to the film.

-

Data Acquisition: The instrument measures the charge generated by the film in response to the applied force and calculates the d33 value.

Quantitative Data Summary

The piezoelectric properties of PVDF thin films are highly dependent on the fabrication and processing conditions. The following tables summarize some reported values for the β-phase fraction and the d33 piezoelectric coefficient.

Table 1: β-Phase Fraction in PVDF Films under Different Processing Conditions

| Fabrication Method | Post-Processing | β-Phase Fraction (%) | Reference |

| Solution Casting | Annealed at 110°C | ~66.4 | [9] |

| Solution Casting | Stretched (Draw Ratio 5) & Annealed | ~85 | [2] |

| Spin Coating | Annealed at 120°C | ~94 | [1] |

| Electrospinning | As-spun | ~85 | [2] |

| Solution Casting with Ionic Liquid | Annealed at 70°C | High (qualitative) | [3] |

Table 2: Piezoelectric Coefficient (d33) of PVDF and PVDF-TrFE Films

| Material | Fabrication/Processing | d33 (pC/N) | Reference |

| PVDF | - | ~20 | [8] |

| PVDF-TrFE | Annealed and Poled | ~25 | [8] |

| PVDF-TrFE | In-situ Polarization | ~28 | [8] |

| PVDF-TrFE | Vacuum Dried and Poled | ~35 | [7] |

| PVDF/ZnO Composite | Porous Film | 16.9 |

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the context of piezoelectric PVDF thin films.

Caption: Workflow for fabricating piezoelectric PVDF thin films.

References

- 1. researchgate.net [researchgate.net]

- 2. Properties and Applications of the β Phase Poly(this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eudl.eu [eudl.eu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. frontiersin.org [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. nemanich.physics.asu.edu [nemanich.physics.asu.edu]

- 12. researchgate.net [researchgate.net]

- 13. grokipedia.com [grokipedia.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Chemical Resistance of Polyvinylidene Fluoride (PVDF) to Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical resistance of Polyvinylidene Fluoride (PVDF), a high-performance fluoropolymer, to a wide range of organic solvents. This document is intended for researchers, scientists, and drug development professionals who utilize PVDF in applications where chemical compatibility is critical. The information herein is collated from various industry sources and scientific publications to ensure a thorough and practical resource.

Introduction to Polythis compound (PVDF)

Polythis compound (PVDF) is a semi-crystalline thermoplastic known for its exceptional chemical inertness, high thermal stability, and robust mechanical properties. Its unique combination of characteristics makes it a material of choice for demanding applications in the chemical processing, pharmaceutical, and semiconductor industries. PVDF's resistance to a broad spectrum of chemicals, including many organic solvents, stems from the high electronegativity of the fluorine atoms in its polymer backbone, which creates strong, stable carbon-fluorine bonds.

However, the degree of resistance is not absolute and can be influenced by several factors, including the type of organic solvent, concentration, temperature, exposure duration, and the presence of mechanical stress. This guide provides detailed information on these aspects to aid in the appropriate selection and use of PVDF.

Factors Influencing Chemical Resistance

The interaction between PVDF and organic solvents is a complex phenomenon governed by several interrelated factors. Understanding these factors is crucial for predicting the performance and longevity of PVDF components in specific chemical environments.

Experimental Protocols for Determining Chemical Resistance

The evaluation of the chemical resistance of plastics to chemical reagents is standardized by ASTM D543.[1][2][3][4] This practice provides a framework for assessing the effects of chemical exposure on the physical and mechanical properties of plastic materials.

ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents

The ASTM D543 standard outlines procedures for immersion testing to determine changes in weight, dimensions, appearance, and mechanical properties.[1][2][3][4]

3.1.1. Test Specimens

The dimensions of the test specimens can vary, but they must be consistent throughout the testing to ensure comparable results. Typical specimens include tensile bars, flexural bars, or disks. The surface area of the specimen is a critical factor as it influences the rate of chemical absorption.

3.1.2. Immersion Test (Practice A)

This is the most common procedure for evaluating chemical resistance.

-

Procedure I: Change in Weight, Dimensions, and Appearance

-

Initial Measurements: Conditioned specimens are weighed to the nearest 0.1 mg and their dimensions (length, width, and thickness) are measured to the nearest 0.025 mm.[1] Their initial appearance, including color and surface texture, is recorded.

-

Immersion: A sufficient number of specimens (typically at least five per condition) are fully immersed in the test solvent in a sealed container to prevent evaporation.[2]

-

Exposure Conditions: The immersion is carried out for a specified duration (e.g., 7 days) and at a controlled temperature (e.g., room temperature or an elevated temperature).[1]

-

Final Measurements: After the exposure period, the specimens are removed, gently wiped dry, and immediately re-weighed and re-measured. Any changes in appearance, such as swelling, discoloration, crazing, or cracking, are noted.[2]

-

Reporting: The results are reported as the percentage change in weight and dimensions.

-

-

Procedure II: Change in Mechanical Properties

-

Specimen Preparation: Standard mechanical test specimens (e.g., tensile bars) are used.

-

Immersion: The specimens are immersed in the chemical reagent under the same conditions as Procedure I. A control group of unexposed specimens is maintained under the same environmental conditions.

-

Mechanical Testing: After the immersion period, the exposed specimens and the control specimens are subjected to mechanical testing (e.g., tensile strength and elongation at break according to ASTM D638). The tests on the exposed specimens are performed shortly after their removal from the solvent.

-

Reporting: The results are reported as the percentage retention of the mechanical property after chemical exposure compared to the unexposed control specimens.

-

3.1.3. Mechanical Stress and Reagent Exposure (Practice B)

This practice evaluates the environmental stress cracking resistance of plastics.

-

Specimen Preparation: Test specimens are mounted on strain fixtures with a specific curvature to apply a known level of strain.[1]

-

Chemical Exposure: The strained specimens are then exposed to the chemical reagent, either through immersion or by applying a wet patch of the reagent.[1]

-

Evaluation: The specimens are observed for the development of cracks or crazes over a specified period.

The following diagram illustrates the general workflow for evaluating the chemical resistance of PVDF according to ASTM D543.

Chemical Resistance Data

The following tables summarize the chemical resistance of PVDF to a variety of organic solvents. Table 1 provides qualitative data compiled from various industry sources. Table 2 presents illustrative quantitative data where available in the public literature.

Qualitative Chemical Resistance of PVDF to Organic Solvents

This table provides a general guide to the compatibility of PVDF with various organic solvents at room and elevated temperatures. The ratings are based on immersion tests and reflect the solvent's effect on the polymer's physical properties.

Table 1: Qualitative Chemical Resistance of PVDF

| Organic Solvent Class | Solvent | Concentration (%) | Room Temperature | 60°C |

| Alcohols | Amyl Alcohol | 100 | + | + |

| Benzyl Alcohol | 100 | + | + | |

| Butyl Alcohol | 100 | + | + | |

| Ethyl Alcohol | 96 | + | + | |

| Isopropyl Alcohol | 100 | + | + | |

| Methyl Alcohol | 100 | + | + | |

| Propyl Alcohol | 100 | + | + | |

| Aldehydes | Acetaldehyde | 100 | - | - |

| Aromatic Hydrocarbons | Benzene | 100 | + | + |

| Toluene | 100 | + | o | |

| Xylene | 100 | + | o | |